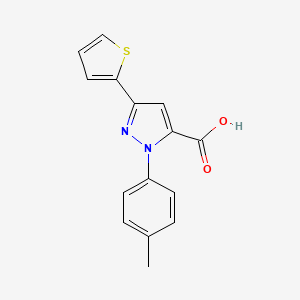
2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid, also known by its CAS number 618382-78-8, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent. This article reviews the current understanding of its biological activity, supported by data tables and research findings.
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 284.33 g/mol
- CAS Number : 618382-78-8
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
In a comparative study, derivatives of this compound showed significant inhibition of cell proliferation and induced apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives generally exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX Inhibition | Selectivity Index | Study Reference |
|---|---|---|---|
| 2-(4-Methylphenyl)-... | Moderate | N/A | |
| Other Pyrazole Derivatives | High | 8.22 |
Studies suggest that this compound can effectively reduce inflammation in vivo, demonstrating potential as a therapeutic agent for conditions like arthritis.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented, with some studies showing activity against bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Anticancer Study : A study conducted by Xia et al. demonstrated that derivatives of this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, highlighting its potential in lung cancer therapy.
- Inflammation Model : In a carrageenan-induced paw edema model, compounds structurally related to this compound exhibited significant anti-inflammatory effects, supporting further exploration for treating inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)17-13(15(18)19)9-12(16-17)14-3-2-8-20-14/h2-9H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTZYVJMWLADLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355653 |
Source


|
| Record name | 2-(4-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618382-78-8 |
Source


|
| Record name | 1-(4-Methylphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618382-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














